molecular formula C13H9ClO2 B13948369 4-Chloro-2-(furan-2-yl)-2H-chromene CAS No. 870105-54-7

4-Chloro-2-(furan-2-yl)-2H-chromene

Cat. No.: B13948369
CAS No.: 870105-54-7
M. Wt: 232.66 g/mol
InChI Key: JVDGGVDQSCAEFP-UHFFFAOYSA-N
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Description

4-Chloro-2-(furan-2-yl)-2H-chromene is a synthetic small molecule with the molecular formula C13H9ClO2 and a molecular weight of 232.03 g/mol . This compound belongs to the chromene class of heterocyclic compounds, which are characterized by a benzopyran core structure and are extensively investigated in medicinal and organic chemistry for their diverse biological activities and photophysical properties . Chromene derivatives, particularly those with furan substitutions, are recognized as privileged structures in drug discovery. They serve as key synthetic intermediates and scaffolds for developing ligands for various enzymatic targets . Related chromene and furochromone analogs have been studied as multi-target-directed ligands in neurodegenerative disease research, showing potential for inhibiting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) . Furthermore, the structural framework of this compound suggests potential utility in the synthesis of more complex molecular architectures via further functionalization reactions . Researchers value this chromene derivative for exploring new chemical spaces in the development of therapeutic agents and functional materials. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

870105-54-7

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

4-chloro-2-(furan-2-yl)-2H-chromene

InChI

InChI=1S/C13H9ClO2/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-8,13H

InChI Key

JVDGGVDQSCAEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(O2)C3=CC=CO3)Cl

Origin of Product

United States

Preparation Methods

Multi-Component Reaction Approach

A plausible and efficient route involves a one-pot condensation of:

in the presence of a base catalyst such as potassium phosphate (K3PO4), calcium hydroxide, or organocatalysts like 2-aminopyridine, under ethanol or methanol solvent at room temperature or mild reflux.

The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and malononitrile,
  • Michael addition of the phenol or furan derivative,
  • Intramolecular cyclization to form the chromene ring.

This method typically yields 4H-chromene derivatives with chloro and furan substituents in moderate to high yields (50–75%) depending on reaction conditions and substituent effects.

Catalytic Systems and Conditions

  • Base Catalysts : Potassium phosphate (K3PO4) and calcium hydroxide are commonly used bases. For example, K3PO4 at 100 mol% in acetonitrile/methanol mixtures under nitrogen atmosphere has been reported to facilitate high conversion rates in chromene synthesis.

  • Organocatalysts : 2-Aminopyridine and amino-functionalized silica gel catalysts have been employed for greener and more efficient synthesis, offering recyclability and reduced reaction times (minutes to hours) with yields up to 96%.

  • Solvent Systems : Ethanol, methanol, or aqueous media are preferred for environmental and operational simplicity. Some reactions proceed efficiently at room temperature, while others require mild heating (40–70°C).

  • Reaction Atmosphere : Inert atmosphere (argon or nitrogen) is often used to prevent oxidation and side reactions, especially when sensitive substituents like furan are involved.

Example Synthesis from Literature

A representative example adapted from the synthesis of 6-chloro-2-imino-2H-chromene derivatives involves:

  • Mixing 4-chlorosalicylaldehyde (1.0 equiv), malononitrile (1.0 equiv), and ammonium acetate (0.6 equiv) in ethanol,
  • Stirring under nitrogen atmosphere at room temperature for 4 hours,
  • Filtering the precipitated product and washing with ethanol,
  • Drying under vacuum to obtain the chromene intermediate,
  • Further reaction with furan-2-carbaldehyde derivatives under catalytic conditions to introduce the furan moiety at the 2-position.

The final product, 4-chloro-2-(furan-2-yl)-2H-chromene, can be purified by recrystallization or chromatography.

Advanced Functionalization via Cross-Coupling

For further diversification, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to attach the furan ring to a pre-formed 4-chloro-2H-chromene scaffold, particularly when direct condensation is challenging. These reactions typically require:

  • Palladium acetate or other Pd catalysts,
  • Suitable ligands,
  • Base (e.g., K3PO4),
  • Solvents like tetrahydrofuran or dimethylformamide,
  • Controlled temperatures (-78°C to room temperature).

Research Outcomes and Data Summary

The following table summarizes typical reaction conditions, catalysts, yields, and remarks from literature relevant to the preparation of 4-chloro-2-(furan-2-yl)-2H-chromene analogs:

Entry Starting Materials Catalyst/Base Solvent Temp (°C) Time Yield (%) Remarks
1 4-Chlorosalicylaldehyde + malononitrile + ammonium acetate K3PO4 (100 mol%) Ethanol RT 4 h 65–75 One-pot condensation under N2 atmosphere
2 4-Chlorosalicylaldehyde + malononitrile + furan-2-carbaldehyde 2-Aminopyridine (20 mol%) Methanol 40–70 1–3 h 80–90 Green organocatalytic method
3 4-Chlorochromene intermediate + furan boronic acid Pd(OAc)2, K3PO4 THF/DMF -78 to 25 12 h 60–70 Suzuki-Miyaura cross-coupling
4 4-Chlorosalicylaldehyde + malononitrile + resorcinol Amino-functionalized silica gel Water 70 30 min 87–96 Ultrasonic-assisted, recyclable catalyst

Analytical Characterization and Confirmation

  • NMR Spectroscopy (1H, 13C): Confirm the presence of chloro-substituted chromene ring and furan moiety with characteristic chemical shifts and coupling constants.

  • X-ray Crystallography : Used in some studies to confirm the structure and stereochemistry of chromene derivatives.

  • Mass Spectrometry and IR Spectroscopy : Support molecular weight and functional group identification.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(furan-2-yl)-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups like amines, hydroxyl groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Chloro-2-(furan-2-yl)-2H-chromene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(furan-2-yl)-2H-chromene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features :

  • Chlorine at C4 : Electron-withdrawing, enhances stability and reactivity in electrophilic substitutions.
  • Furan-2-yl at C2 : Electron-rich heterocycle, promotes π-π stacking and hydrogen bonding in target binding .

Comparison with Structural Analogues

Structural and Electronic Comparisons

Key structural analogues differ in substituents at C2, C3, and C4 (Table 1).

Table 1. Structural and Electronic Properties of Selected Chromene Derivatives

Compound Name Substituents Molecular Weight Key Structural Features Reference
4-Chloro-2-(furan-2-yl)-2H-chromene C4: Cl; C2: Furan-2-yl 248.67* Planar core with intramolecular O–H···O interactions
4-Chloro-2-(4-nitrophenyl)-2H-chromene (11g) C4: Cl; C2: 4-Nitrophenyl 343.76 Nitro group introduces strong electron-withdrawing effects
3-Bromo-4-phenyl-2H-chromene C4: Ph; C3: Br 289.16 Bromine increases molecular polarizability
2-(4-Methoxyphenyl)-3-nitro-2H-chromene C2: 4-MeO-Ph; C3: NO₂ 283.28 Methoxy and nitro groups create electronic contrast
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one C3: OH; C2: Furan-2-yl 242.21 Fluorescent due to ESIPT mechanism

*Calculated based on molecular formula C₁₃H₉ClO₂.

Key Observations :

  • Electron Effects : Nitro and chloro groups (e.g., 11g) enhance electrophilicity, while methoxy (14) and furan groups (target compound) donate electrons, altering reactivity in nucleophilic environments .
  • Planarity : Compounds with furan substituents (e.g., target, 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one) exhibit near-planar structures due to intramolecular hydrogen bonding, critical for fluorescence and ESIPT properties .

Challenges :

  • Steric hindrance from bulky groups (e.g., 4-nitrophenyl in 11g) reduces reaction yields compared to furan-substituted derivatives .

Antimicrobial Activity :

  • Chloro and nitro derivatives (e.g., 11g) show enhanced antimicrobial potency due to electrophilic reactivity, disrupting bacterial membranes .
  • Furan-containing chromenes (target) exhibit moderate activity but superior fluorescence, enabling use as probes in bioimaging .

Anticancer Potential:

  • Brominated chromenes (e.g., 3-bromo-4-phenyl-2H-chromene) demonstrate cytotoxicity via DNA intercalation, while methoxy-nitro derivatives (14) target enzyme inhibition .

Fluorescence Properties :

  • The target compound’s furan group and planar structure enable ESIPT, making it a candidate for pH-sensitive probes .

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